molecular formula C7H8N2O3 B1333460 3-Methoxy-6-methyl-2-nitropyridine CAS No. 24015-98-3

3-Methoxy-6-methyl-2-nitropyridine

Cat. No. B1333460
Key on ui cas rn: 24015-98-3
M. Wt: 168.15 g/mol
InChI Key: YEEJSIYKPVLUKN-UHFFFAOYSA-N
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Patent
US09346822B2

Procedure details

Potassium carbonate (4.15 g) and methyl iodide (2.80 ml) were added to a solution of 6-methyl-2-nitro-3-hydroxypyridine (4.63 g) in DMF (120 ml), and the mixture was stirred at room temperature for 14 hours. The reaction mixture was distributed between ethylacetate and water. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue was recrystallized from ethyl acetate/hexane to give the title compound (3.94 g) as needle crystals.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[CH3:9][C:10]1[N:15]=[C:14]([N+:16]([O-:18])=[O:17])[C:13]([OH:19])=[CH:12][CH:11]=1.C(OC(=O)C)C>CN(C=O)C.O>[CH3:1][O:19][C:13]1[C:14]([N+:16]([O-:18])=[O:17])=[N:15][C:10]([CH3:9])=[CH:11][CH:12]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.8 mL
Type
reactant
Smiles
CI
Name
Quantity
4.63 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)[N+](=O)[O-])O
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
COC=1C(=NC(=CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 3.94 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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